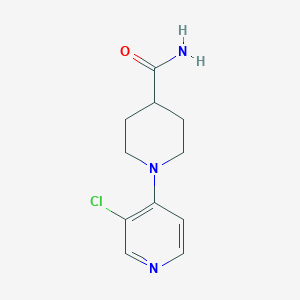

1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide

Overview

Description

1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carboxamide group and at the 1-position with a 3-chloropyridin-4-yl moiety. This compound has been synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, as demonstrated in the preparation of derivatives such as 1-(3-chloro-5-phenylpyridin-4-yl)piperidine-4-carboxamide (Compound 26) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.

Chloropyridine Introduction: The chloropyridine moiety can be introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with a piperidine precursor.

Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the piperidine derivative with an appropriate amide-forming reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Amines derived from the carboxamide group.

Substitution: Various substituted derivatives of the chloropyridine moiety.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated as a potential pharmacophore in drug design due to its interaction with various biological targets. Its structure allows for modifications that can enhance its efficacy against specific diseases.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide exhibit anticancer properties. For instance, a study highlighted its ability to inhibit key kinases involved in cancer signaling pathways, suggesting a role in the development of targeted cancer therapies .

Biological Studies

The compound is utilized in biological research to elucidate its effects on different cellular pathways. Its potential as an antimicrobial and antiviral agent is under investigation.

Case Study: Antimicrobial Properties

In vitro studies have shown that this compound demonstrates significant antimicrobial activity against various pathogens. The compound was tested against bacterial strains, revealing a dose-dependent inhibition of growth, which supports its further exploration as a therapeutic agent.

Materials Science

The unique structural characteristics of this compound make it suitable for the development of novel materials with specific properties, including polymers and nanomaterials.

Case Study: Development of Functional Materials

Research into the synthesis of materials incorporating this compound has shown promising results in creating polymers with enhanced mechanical properties and thermal stability. These findings suggest applications in various industrial sectors, including electronics and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The pyridine ring's substitution pattern significantly impacts physicochemical and biological properties:

Key Observations :

- The introduction of electron-withdrawing groups (e.g., CF₃ in ) enhances metabolic stability but may reduce solubility.

- Bulky substituents like phenyl or morpholinophenyl () improve target engagement but require optimization for pharmacokinetics.

Modifications to the Piperidine-Carboxamide Core

Variations in the piperidine ring or carboxamide substituents influence activity and synthesis efficiency:

Key Observations :

Biological Activity

1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide is a compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article delves into its mechanisms of action, pharmacological properties, and relevant research findings.

Primary Target: DNA Gyrase

The compound primarily targets DNA gyrase , an essential enzyme in bacterial DNA replication. By inhibiting DNA gyrase, this compound prevents the unwinding of DNA, which is crucial for replication, ultimately leading to bacterial cell death.

Inhibition of Protein Kinase B (PKB)

Additionally, this compound acts as a potent inhibitor of Protein Kinase B (PKB or Akt) . PKB is a key player in intracellular signaling pathways that regulate cell growth and survival. The compound binds competitively to the ATP-binding site of PKB, thus inhibiting its activity and modulating various cellular processes including gene expression and metabolism.

| Property | Description |

|---|---|

| Molecular Weight | 232.7 g/mol |

| Solubility | Moderate aqueous solubility; varies with structural modifications |

| Stability | Metabolized rapidly in vivo, leading to low oral bioavailability |

| Toxicity | Generally low toxicity observed in vitro studies |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid clearance in vivo, which may impact its effectiveness as a therapeutic agent. Studies indicate that the compound shows a pharmacodynamic knockdown of PKB phosphorylation and downstream biomarkers after oral dosing.

Cellular Effects

The inhibition of PKB by this compound has significant implications for cancer therapy. Given that PKB signaling is often deregulated in tumors, this compound's ability to inhibit PKB could position it as a potential antitumor agent. In laboratory settings, it has been shown to affect cellular signaling pathways and alter metabolic processes .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Antitumor Potential : Inhibition of PKB has been linked to reduced tumor growth in xenograft models. Compounds with similar structures have shown efficacy against human tumor xenografts at tolerable doses .

- Metabolic Stability : Research indicates that while the compound exhibits promising biological activity, its metabolic stability remains a challenge. Variations in structure can influence both potency and stability .

- Structure-Activity Relationship (SAR) : The SAR studies reveal that modifications to the piperidine ring or the chloropyridine moiety significantly affect biological activity. For instance, certain substitutions enhance selectivity for PKB over other kinases like PKA .

Case Studies

Several case studies underscore the potential applications of this compound:

- Study on Antitumor Activity : A study demonstrated that derivatives of this compound inhibited PKB signaling effectively in vitro and reduced tumor growth in animal models, suggesting its viability as an antitumor agent .

- In Vivo Efficacy : Another investigation into the compound's effects on metabolic pathways revealed its capacity to modulate key biomarkers associated with cancer progression, highlighting its potential role in therapeutic strategies against malignancies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methodologies for 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide?

- Methodological Answer : The synthesis typically involves coupling a 3-chloropyridine derivative with a piperidine-4-carboxamide scaffold. A stepwise approach includes:

- Nucleophilic substitution : Reacting 3-chloro-4-aminopyridine with a piperidine precursor in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., NaOH or K₂CO₃) .

- Carboxamide formation : Use coupling agents like EDCI or HATU to activate the carboxylic acid intermediate, followed by reaction with an amine source .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures. Purity validation via HPLC (≥95%) is critical .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and piperidine ring conformation. Key signals include δ ~8.3 ppm (pyridine-H) and δ ~3.5–4.0 ppm (piperidine-CH₂) .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions. For example, crystallographic data (e.g., unit cell parameters: a = 13.286 Å, b = 9.1468 Å) can confirm spatial arrangement .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 255.08) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to predict reaction energetics and transition states. Software like Gaussian or ORCA can model substituent effects on pyridine reactivity .

- Reaction Path Screening : Employ algorithms (e.g., GRRM) to explore alternative pathways, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates computational predictions with experimental validation .

- Machine Learning : Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures for derivative synthesis .

Q. How should researchers address contradictory data between spectroscopic and crystallographic analyses?

- Methodological Answer :

- Cross-Validation : Re-examine NMR assignments using 2D techniques (COSY, HSQC) to rule out spin-spin coupling artifacts. Compare with XRD-derived bond lengths/angles .

- Dynamic Effects : Consider conformational flexibility (e.g., piperidine ring puckering) that may cause NMR signal splitting but remain unresolved in static XRD structures .

- Impurity Analysis : Use LC-MS to detect trace isomers or byproducts (e.g., regioisomeric chloropyridines) that might skew data .

Q. What strategies are effective for evaluating the biological activity of this compound and its analogs?

- Methodological Answer :

- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Structural analogs with 4-carboxamide groups have shown affinity for adenosine receptors .

- SAR Studies : Modify the chloropyridine or piperidine moiety to assess steric/electronic effects. For example, replacing chlorine with fluorine alters lipophilicity and binding kinetics .

- Molecular Docking : Use AutoDock or Schrödinger to predict binding modes to biological targets, prioritizing derivatives for synthesis .

Q. How can reaction conditions be systematically optimized for scale-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to variables (temperature, catalyst loading, solvent ratio) and identify critical factors .

- Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .

- Green Chemistry Metrics : Evaluate solvent sustainability (e.g., switch from DCM to cyclopentyl methyl ether) and atom economy during route selection .

Properties

IUPAC Name |

1-(3-chloropyridin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c12-9-7-14-4-1-10(9)15-5-2-8(3-6-15)11(13)16/h1,4,7-8H,2-3,5-6H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPBWGKTSZOHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.